

MMV-048: A Technical Chronicle of its Discovery and Development

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Introduction

MMV390048 (MMV-048) is a novel antimalarial compound from the 2-aminopyridine class that has garnered significant attention for its unique mechanism of action and its activity across multiple stages of the Plasmodium parasite lifecycle.[1][2] Discovered by an international team led by Professor Kelly Chibale at the University of Cape Town's Drug Discovery and Development Centre (H3D), it was the first new antimalarial medicine to enter Phase I clinical trials in Africa.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development history of MMV-048.

Discovery and Lead Optimization

The journey of MMV-048 began with a phenotypic whole-cell high-throughput screening campaign, which identified the 2-aminopyridine class of molecules as having promising antimalarial activity.[4][5] The initial hit compound underwent a rigorous lead-optimization program to improve its drug-like properties. Key structural modifications were made to enhance in vivo stability, solubility, potency, and metabolic stability, ultimately leading to the selection of MMV-048 as the optimized lead compound.[4][6]





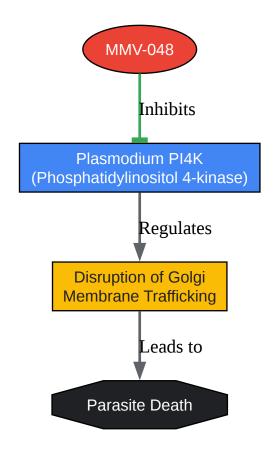
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Figure 1: High-level overview of the MMV-048 discovery and development pipeline.

Mechanism of Action

Genomic and chemoproteomic studies were instrumental in identifying the molecular target of MMV-048.[4][5] These investigations revealed that MMV-048 acts through the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[4][5][7] The compound competitively binds to the ATP-binding site of PfPI4K.[8] This kinase is believed to play a crucial role in regulating essential membrane trafficking events at the Golgi apparatus of the parasite.[9] The identification was confirmed through the generation of resistant parasite mutants, which showed mutations in the PfPI4K gene, and through affinity capture experiments where MMV-048 competitively inhibited the binding of only a single protein, PfPI4K, from parasite extracts.[5][9]





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Figure 2: Simplified signaling pathway for MMV-048's mechanism of action.

Preclinical Development

MMV-048 demonstrated a promising preclinical profile, exhibiting activity against all lifecycle stages of the Plasmodium parasite, with the exception of late-stage hypnozoites.[3][4][5]

In Vitro Activity

The compound showed potent activity against drug-sensitive and multidrug-resistant clinical isolates of P. falciparum.[5] It also displayed activity against the liver stages of the parasite, which are responsible for establishing infection and, in the case of P. vivax, for relapse.[5][7]



Parameter	Strain/Species	Value	Reference
IC ₅₀ (Blood Stage)	P. falciparum (NF54) 28 nM		[5][8]
IC90 (Blood Stage)	P. falciparum (NF54) 40 nM		[5][8]
Cross-Resistance	Multidrug-resistant P. falciparum	Low (1.5-fold max/min IC50 ratio)	[5]
IC50 (PvPI4K Enzyme)	P. vivax PI4K	23 nM	[7]
IC₅₀ (Liver Stage)	P. berghei	0.92 nM	[7]
IC50 (Hypnozoites)	P. vivax / P. cynomolgi	<100 nM / <10 nM (prophylactic)	[7]

Table 1: Summary of in vitro activity of MMV-048.

In Vivo Efficacy

In vivo studies in mouse and monkey models of malaria confirmed the compound's efficacy.

MMV-048 was curative in a P. berghei mouse model and demonstrated efficacy in a humanized P. falciparum mouse model.[5] Importantly, it showed high in vivo efficacy in monkeys infected with P. cynomolgi, validating the correlation between its in vitro potency and in vivo effect.[10] These experiments also revealed its ability to provide full chemoprotection and delay relapse.

[5]



Parameter	Animal Model	Dosage/Value	Reference
ED50	P. berghei mouse model (4 oral doses)	0.57 mg/kg	[5]
ED90	P. berghei mouse model (4 oral doses)		[5]
Curative Dose	P. berghei mouse model (single oral dose)	30 mg/kg	[5]
Efficacy	P. cynomolgi monkey model	Demonstrated high efficacy and chemoprotection	[5][10]

Table 2: Summary of in vivo efficacy of MMV-048.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies revealed that **MMV-048** has low clearance, a long half-life, and good oral bioavailability across multiple species, including rats, dogs, and monkeys.[10] Extensive toxicity assessments, including genotoxicity and 14-day GLP toxicology studies in rats and dogs, showed an acceptable preclinical safety profile, which supported its progression to clinical trials.[10][11] However, later embryofetal development studies revealed adverse signals, including diaphragmatic hernias and cardiovascular malformations in rats, which were potentially linked to the inhibition of the mammalian PI4Kβ paralogue and off-target kinases like MAP4K4 and MINK1.[11][12]

Parameter	Species	Value	Reference
Bioavailability	Rat, Dog, Monkey	Good	[10]
Clearance	Rat, Dog, Monkey	Low	[10]
Elimination Half-life	Human	129 to 215 hours	[9]

Table 3: Pharmacokinetic properties of MMV-048.



Clinical Development

Following its nomination as a preclinical candidate and approval for clinical development in 2012, MMV-048 advanced into human trials.[10]

Phase I Trials

In 2014, MMV-048 became the first new antimalarial to enter Phase I studies in Africa.[2][3] These first-in-human studies were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of the compound.[2][10] The initial formulation showed high variability in exposure among subjects, which could lead to inconsistent dosing and efficacy.[1] This necessitated the development of a new formulation with improved and more consistent exposure, which was subsequently tested in further bioavailability studies.[1] Overall, MMV-048 was well tolerated in Phase I studies at doses up to 120 mg.[13]

Phase IIa Trials

A Phase IIa clinical trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of a single 120-mg dose of MMV-048 in adult male patients in Ethiopia with uncomplicated P. vivax malaria.[1][13] The study demonstrated rapid clearance of both asexual parasites and gametocytes.[13] The primary endpoint, adequate clinical and parasitological response (ACPR) at day 14, was 100% for the eight patients enrolled.[13] However, the study was not completed due to operational reasons and the emerging preclinical data on teratogenicity.[13] Another Phase 2 trial (NCT02880241) was terminated due to a strategic business decision by Medicines for Malaria Venture (MMV) in December 2020.[9]



Trial Identifier	Phase	Status	Key Findings/Comm ents	Reference
NCT02783833	Phase 1/2	Completed	Determined the minimum inhibitory concentration against P. falciparum.	[9]
Phase IIa (Ethiopia)	Phase 2a	Not Completed	100% ACPR at day 14 in 8 P. vivax patients; rapid parasite clearance. Terminated due to operational reasons and emerging teratotoxicity data.	[13]
NCT02880241	Phase 2	Terminated	Planned to determine activity against P. vivax and P. falciparum. Terminated due to an MMV strategic business decision.	[9]

Table 4: Summary of key clinical trials for MMV-048.

Experimental Protocols



In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)

The in vitro activity of **MMV-048** against P. falciparum blood stages was determined using a standard SYBR Green I-based fluorescence assay or a pLDH assay.

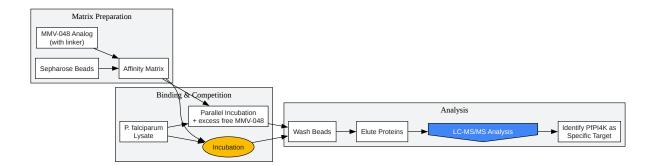
- Cell Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) or drug-resistant P. falciparum strains were cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX and hypoxanthine.
- Assay Protocol: Synchronized ring-stage parasites (0.5-1% parasitemia) were incubated in 96-well or 384-well plates with serial dilutions of MMV-048 for 72 hours.
- Data Analysis: Parasite growth was quantified by measuring the fluorescence of SYBR
 Green I dye, which intercalates with parasite DNA, or by measuring the activity of the
 parasite-specific lactate dehydrogenase (pLDH) enzyme. IC₅₀ values were calculated by
 fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action Deconvolution (Chemoproteomics)

The molecular target of **MMV-048** was identified using an affinity capture-based chemoproteomics approach.[5]

- Affinity Matrix Preparation: An active analog of MMV-048 containing a primary amine linker (MMV666845) was covalently immobilized onto Sepharose beads.[5]
- Protein Capture: The functionalized beads were incubated with a soluble protein extract from
 P. falciparum blood-stage parasites.
- Competitive Elution: The pull-down experiment was performed in parallel in the presence of an excess of free MMV-048. Proteins for which binding to the beads was competitively inhibited by free MMV-048 were considered potential targets.
- Target Identification: Captured proteins were eluted, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PfPI4K was identified as the only protein specifically competed off by free MMV-048.[5][8]





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Figure 3: Experimental workflow for target identification via chemoproteomics.

In Vivo Efficacy (P. berghei Mouse Model)

The in vivo efficacy was assessed using the Peters' 4-day suppressive test in a P. berghei mouse model.[5]

- Infection: Mice were inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.
- Treatment: MMV-048 was administered orally once daily for four consecutive days, starting 4
 hours post-infection.
- Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained thin blood smears on day 4 post-infection.
- Endpoint: The 50% and 90% effective doses (ED₅₀ and ED₉₀), the doses required to suppress parasitemia by 50% and 90% relative to an untreated control group, were calculated. Curative efficacy was determined by extending the monitoring period to 30 days to check for parasite recrudescence.[5]



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